molecular formula C14H20N2O4S2 B2999733 N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide CAS No. 919242-00-5

N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide

Cat. No.: B2999733
CAS No.: 919242-00-5
M. Wt: 344.44
InChI Key: CQAVBPXGCFEYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary targets of N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide are the carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining pH homeostasis within cells and tissues, and their overexpression is associated with various types of cancers .

Mode of Action

This compound interacts with its targets by inhibiting the activity of CA IX and CA XII . This inhibition disrupts the normal function of these enzymes, leading to a decrease in intracellular pH and an increase in extracellular acidity .

Biochemical Pathways

The inhibition of CA IX and CA XII affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway involved in maintaining pH balance within cells and tissues . This disruption can lead to a variety of downstream effects, including a decrease in tumor cell proliferation and an increase in sensitivity to certain anticancer drugs .

Result of Action

The inhibition of CA IX and CA XII by this compound can lead to a variety of molecular and cellular effects. These include a decrease in tumor cell proliferation and an increase in the sensitivity of these cells to certain anticancer drugs . Additionally, this compound has been shown to reverse chemoresistance to doxorubicin in cells with overexpression of P-glycoprotein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, hypoxic conditions, which are common in tumor microenvironments, can enhance the expression of CA IX and CA XII . This could potentially increase the efficacy of this compound in such environments.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can lead to the formation of sulfone derivatives .

Properties

IUPAC Name

N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-21(17,18)16-9-8-11-10-13(6-7-14(11)16)22(19,20)15-12-4-2-3-5-12/h6-7,10,12,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAVBPXGCFEYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.